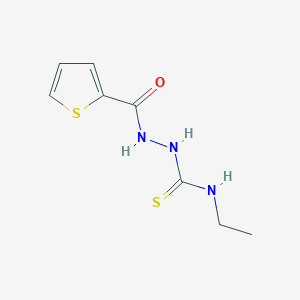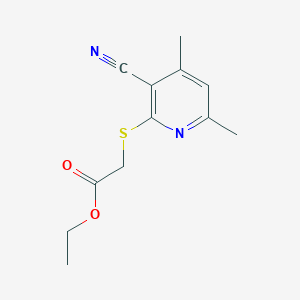
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C12H11N3OS2. It has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da .
Synthesis Analysis
The synthesis of “N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” can be achieved from 2-Thiophenecarboxylic acid hydrazide and Phenyl isothiocyanate .Molecular Structure Analysis
The molecular structure of “N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” is defined by its molecular formula, C12H11N3OS2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide” are characterized by its molecular formula C12H11N3OS2, average mass 277.365 Da, and monoisotopic mass 277.034363 Da .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Phenylhydrazine derivatives, such as N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, have been implicated in modifying hemoglobin to yield derivatives containing N-phenylprotoporphyrin, indicating potential applications in studying hemoglobin-related pathologies or drug development processes Shetlar & Hill, 1985. Moreover, these compounds have been found to exhibit antineoplastic activities, suggesting their potential in cancer research and therapy development Tóth, 1996.
Electrochemical Sensors and Biosensors
Phenylhydrazine derivatives are utilized in the development of electrochemical sensors and biosensors. The combination of polyphenazine or polytriphenylmethane redox polymers with carbon nanotubes enhances the performance of sensing devices due to complementary electrical, electrochemical, and mechanical properties, along with synergistic effects. These advancements underscore the importance of phenylhydrazine derivatives in analytical chemistry for detecting various analytes with increased sensitivity and specificity Barsan, Ghica, & Brett, 2015.
Material Science and Optoelectronics
Research into quinazoline and pyrimidine derivatives, which share structural similarities with phenylhydrazine derivatives, highlights their application in creating novel optoelectronic materials. These compounds are integral to fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials and colorimetric pH sensors. This signifies the broader applicability of compounds structurally related to N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide in the development of advanced materials and devices Lipunova, Nosova, Charushin, & Chupakhin, 2018.
Environmental and Agricultural Applications
The investigation into the fate of phenylurea herbicides in soils, which includes compounds with functional groups similar to those in N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide, is crucial for understanding their environmental impact. Such research is vital for developing strategies to mitigate the adverse effects of these compounds on ecosystems and inform the sustainable use of herbicides in agriculture Hussain et al., 2015.
Safety and Hazards
Propiedades
IUPAC Name |
1-phenyl-3-(thiophene-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOZXLPXQCPGFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B483861.png)

![3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B483931.png)


![3,7,7-trimethyl-1,4-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483952.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B483963.png)
![1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483965.png)
![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)


![5-(4-pyridinyl)-4-[(2-thienylmethylene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B484037.png)
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)
![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)